3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with a variety of potential applications in scientific research. This compound features a sulfonamide group, a piperazine ring, and multiple methoxy and chloro substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the sulfonamide group. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyphenyl isocyanate
- 3-chloro-4-methoxyacetophenone
- 4-methoxy-α-methylphenethylamine
Uniqueness
3-chloro-4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and chloro substituents, along with the piperazine ring and sulfonamide group, distinguishes it from other similar compounds and may result in unique interactions with molecular targets.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O4S/c1-27-17-5-3-16(4-6-17)24-13-11-23(12-14-24)10-9-22-29(25,26)18-7-8-20(28-2)19(21)15-18/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSAEILRWQRLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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